(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone
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Description
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone is a useful research compound. Its molecular formula is C14H14F2N4O and its molecular weight is 292.29. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone are oxidoreductase proteins found in organisms such as Escherichia coli and Candida albicans . These proteins play a crucial role in various biochemical reactions, including oxidation-reduction processes.
Mode of Action
The compound interacts with its targets, the oxidoreductase proteins, by binding to their active sites . In the active site region of the oxidoreductase protein, certain amino acids such as Glu 48, Tyr47, Phe46, Gly205 in Escherichia coli, and Ile19, Ile112, Glu32, Ile9, Arg79, Ser78 in Candida albicans play an important role in this interaction .
Biochemical Pathways
The interaction of this compound with oxidoreductase proteins affects the oxidation-reduction processes in the organisms. This can lead to disruption of the normal biochemical pathways, resulting in the inhibition of the growth of these organisms .
Result of Action
The result of the action of this compound is the inhibition of the growth of organisms such as Escherichia coli and Candida albicans . This is achieved through the disruption of the normal functioning of the oxidoreductase proteins, which play a crucial role in the organisms’ biochemical processes .
Properties
IUPAC Name |
(2,6-difluorophenyl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4O/c15-11-2-1-3-12(16)13(11)14(21)19-8-4-10(5-9-19)20-17-6-7-18-20/h1-3,6-7,10H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGPJQDIMYKZFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.